molecular formula C16H18Cl2N2O3 B5685000 3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one

3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one

Katalognummer B5685000
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: JFKDYSOJJAJMDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(3,5-dichloro-4-methylbenzoyl)-4-piperidinyl]-1,3-oxazolidin-2-one, commonly known as Linezolid, is a synthetic antibiotic used to treat various infections caused by Gram-positive bacteria. It was first approved by the US Food and Drug Administration (FDA) in 2000 for the treatment of skin and soft tissue infections, pneumonia, and other infections caused by resistant bacteria.

Wirkmechanismus

Linezolid works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the translation of mRNA. This ultimately leads to the inhibition of bacterial growth and the eradication of the infection.
Biochemical and Physiological Effects:
Linezolid has been shown to have minimal effects on human cells and tissues. It does not inhibit human mitochondrial protein synthesis and has a low potential for toxicity. However, it may interfere with the metabolism of certain drugs, such as monoamine oxidase inhibitors, and may cause serotonin syndrome in some patients.

Vorteile Und Einschränkungen Für Laborexperimente

Linezolid has several advantages for use in laboratory experiments. It is effective against a wide range of Gram-positive bacteria, has a low potential for toxicity, and can be administered orally or intravenously. However, it has limitations in terms of its cost and availability, as well as its potential for the development of resistance in bacteria.

Zukünftige Richtungen

There are several future directions for research on Linezolid. One area of interest is the development of new analogs with improved efficacy and lower toxicity. Another area of focus is the investigation of the mechanisms of resistance to Linezolid and the development of strategies to overcome this resistance. Additionally, Linezolid may have potential applications in the treatment of viral infections and cancer, which require further investigation.

Synthesemethoden

The synthesis of Linezolid involves several steps, including the condensation of 4-methyl-3,5-dichlorobenzoyl chloride with piperidine, followed by the reaction with 2-amino-2-hydroxymethyl-1,3-propanediol to form the oxazolidinone ring. The final product is obtained by purification and isolation using various techniques.

Wissenschaftliche Forschungsanwendungen

Linezolid has been extensively studied in the field of microbiology and infectious diseases. It has been shown to be effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus faecium. Linezolid has also been used in the treatment of tuberculosis and other mycobacterial infections.

Eigenschaften

IUPAC Name

3-[1-(3,5-dichloro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3/c1-10-13(17)8-11(9-14(10)18)15(21)19-4-2-12(3-5-19)20-6-7-23-16(20)22/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKDYSOJJAJMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N2CCC(CC2)N3CCOC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.